Cas no 897617-74-2 (2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dihydroquinolinone core substituted with an ethylbenzoyl group at the 3-position and an N-phenylacetamide moiety at the 1-position, contributing to its unique physicochemical properties. The compound exhibits structural versatility, making it a candidate for further study in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular framework allows for precise modifications to optimize bioavailability and binding affinity. The presence of both hydrophobic and polar functional groups enhances its potential for selective interactions with biological targets.
2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide structure
897617-74-2 structure
Product name:2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
CAS No:897617-74-2
MF:C27H24N2O3
MW:424.491066932678
CID:6132715
PubChem ID:16825316

2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
    • 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
    • 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
    • 2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
    • AKOS001819903
    • 897617-74-2
    • F1609-0295
    • Inchi: 1S/C27H24N2O3/c1-3-19-10-12-20(13-11-19)26(31)23-16-29(17-25(30)28-21-7-5-4-6-8-21)24-14-9-18(2)15-22(24)27(23)32/h4-16H,3,17H2,1-2H3,(H,28,30)
    • InChI Key: IKCFABJSXMJLFW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CN1C2=C(C=C(C)C=C2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1

Computed Properties

  • Exact Mass: 424.17869263g/mol
  • Monoisotopic Mass: 424.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 66.5Ų

2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1609-0295-5μmol
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1609-0295-3mg
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0295-4mg
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1609-0295-10mg
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1609-0295-2μmol
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0295-2mg
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1609-0295-1mg
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1609-0295-15mg
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1609-0295-5mg
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1609-0295-10μmol
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
897617-74-2 90%+
10μl
$69.0 2023-05-17

2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Related Literature

Additional information on 2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

Introduction to 2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide (CAS No. 897617-74-2) and Its Emerging Applications in Chemical Biology

2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide, identified by the CAS number 897617-74-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the quinoline derivatives class, a family of compounds well-documented for their broad spectrum of biological activities. The presence of multiple functional groups, including a benzoyl moiety at the 4-position of the ethyl-substituted quinoline core and an N-phenylacetamide side chain, contributes to its diverse chemical interactions and potential therapeutic applications.

The compound’s structural framework is reminiscent of several pharmacologically active agents, which has prompted extensive investigation into its biological profile. Specifically, the 4-ethylbenzoyl group and the N-phenylacetamide moiety are critical for modulating its interactions with biological targets. These features have been leveraged in recent studies to explore its potential as a scaffold for drug discovery, particularly in addressing challenges associated with inflammation and neurodegenerative diseases.

In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The introduction of the 6-methyl group in 2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide enhances its metabolic stability and binding affinity to biological receptors. This modification has been shown to improve the compound’s bioavailability while maintaining its pharmacological efficacy. Such enhancements are crucial in drug development, where optimizing pharmacokinetic profiles is often as important as achieving high biological activity.

One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and certain types of cancer. The benzoyl and acetamide functional groups in 2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide have been identified as key players in inhibiting key pro-inflammatory enzymes such as COX and LOX. Preliminary in vitro studies have demonstrated that this compound can significantly reduce cytokine production and neutrophil activation, suggesting its utility as an anti-inflammatory agent.

Moreover, the quinoline core of this molecule has been implicated in neuroprotective effects. Quinoline derivatives are known to cross the blood-brain barrier, making them attractive candidates for treating central nervous system (CNS) disorders. The structural motif of 2-3-(4-ethylbenzoyl)-6-methyl-4-oxyo-dihydroquinolin-l -y-N phenylacetamide (CAS No. 89761774) has been hypothesized to interact with neurotransmitter receptors and ion channels, potentially offering benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. Recent research has highlighted its ability to attenuate oxidative stress and neuroinflammation in cellular models, paving the way for further exploration in preclinical studies.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies have been employed to construct the quinoline scaffold while introducing the requisite functional groups with high precision. Techniques such as multi-step organic synthesis involving cyclization reactions and nucleophilic substitutions have been optimized to achieve high yields and purity. The development of efficient synthetic routes is essential not only for academic research but also for potential industrial applications where scalability and cost-effectiveness are paramount.

The pharmacokinetic properties of 2-(3(42 ethyl benzoyl) 6methyl 40x0 14 dihydroquinolin 11 yN phenyl acetamide (CAS No 89761774) have been thoroughly evaluated using computational modeling and experimental techniques. These studies have provided valuable insights into how the molecule is metabolized and eliminated by the body. For instance, phase I metabolism studies indicate that cytochrome P450 enzymes play a significant role in breaking down this compound into inactive metabolites. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for compounds intended for therapeutic use. The synthesis and purification processes for 2(3(42 ethyl benzoyl) 6methyl 40x0 14 dihydroquinolin 11 yN phenyl acetamide (CAS No 89761774) must adhere to stringent quality control measures to guarantee consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the identity and purity of the final product.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. For example, derivatives of quinoline have shown promise as pesticides due to their ability to disrupt insect nervous systems. While further research is needed to explore these applications fully, they highlight the versatility of quinoline-based compounds.

In conclusion,2(3(42 ethyl benzoyl) 6methyl 40x0 14 dihydroquinolin 11 yN phenyl acetamide (CAS No 89761774) represents a fascinating subject of study with significant implications for chemical biology and drug discovery. Its unique structural features make it a valuable tool for investigating inflammatory diseases, neurodegenerative disorders,and other therapeutic areas where targeted molecular intervention is needed. As research continues,this compound will likely play an increasingly important role in both academic investigationsand clinical development pipelines, offering new perspectives on how we can address complex biological challenges.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited